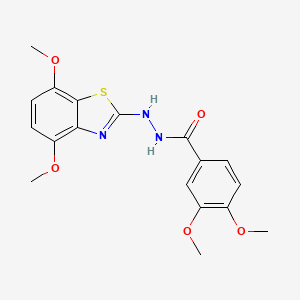

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide

Description

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide is a benzohydrazide derivative featuring a benzothiazole core substituted with methoxy groups at positions 4 and 7, coupled with a 3,4-dimethoxybenzohydrazide moiety. This compound is synthesized through a multi-step process involving hydrazide intermediates and condensation reactions. Key steps include the reaction of methyl 3,4-dimethoxybenzoate with hydrazine hydrate to form 3,4-dimethoxybenzohydrazide, followed by condensation with substituted aldehydes or heterocyclic precursors (e.g., 4,7-dimethoxy-1,3-benzothiazol-2-amine) to yield the final product .

Properties

IUPAC Name |

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-23-11-6-5-10(9-14(11)26-4)17(22)20-21-18-19-15-12(24-2)7-8-13(25-3)16(15)27-18/h5-9H,1-4H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYLZGHCVQHHPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NNC2=NC3=C(C=CC(=C3S2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide typically involves the condensation of 4,7-dimethoxy-1,3-benzothiazol-2-amine with 3,4-dimethoxybenzohydrazide. The reaction is carried out in the presence of a suitable condensing agent such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide (DMF) under mild reaction conditions .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve green chemistry approaches to minimize environmental impact. One such method includes the cyclization of 2-aminothiophenols with carbon dioxide (CO2) in the presence of diethylsilane catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure .

Chemical Reactions Analysis

Types of Reactions

N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amines or hydrazines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity of the products.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, hydrazines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer, bacterial infections, and inflammatory conditions.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties

Mechanism of Action

The mechanism of action of N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

- Benzothiazole vs. Benzylidene/Triazole Cores : The benzothiazole moiety in the title compound may enhance DNA intercalation or enzyme inhibition compared to Schiff base analogs (e.g., N'-benzylidene derivatives) . Triazole derivatives (e.g., compounds 7–9 in ) exhibit tautomerism, which affects solubility and target binding .

- Methoxy Substitution : The 3,4-dimethoxybenzohydrazide group is common in antimicrobial agents, but the additional 4,7-dimethoxybenzothiazole in the title compound may improve lipophilicity and membrane permeability .

- Synthetic Complexity : The title compound requires specialized benzothiazole precursors, whereas triazole and Mannich base derivatives are synthesized via more straightforward cyclization or alkylation reactions .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : The title compound’s crystal structure (analogous to ) features intermolecular N–H⋯O bonds, enhancing stability and crystallinity. In contrast, triazole-thiones rely on weaker C–H⋯O interactions .

- Tautomerism : Unlike triazole derivatives (e.g., 7–9), the title compound lacks tautomeric forms, simplifying its reactivity profile .

Biological Activity

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide is a compound of significant interest due to its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which have been extensively studied for their pharmacological properties, particularly in the context of antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 319.37 g/mol. The compound features both benzothiazole and hydrazide functionalities, which are known to contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that benzothiazole derivatives exhibit potent antimicrobial properties. In particular, this compound has been tested against various bacterial strains and has shown promising results.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

These results suggest that the compound possesses moderate antibacterial activity.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15.5 |

| HeLa | 22.0 |

The IC50 values indicate that the compound has a significant cytotoxic effect on these cancer cells.

The mechanism by which this compound exerts its biological effects is believed to involve the induction of apoptosis in cancer cells and disruption of bacterial cell wall synthesis. Docking studies have suggested that this compound binds effectively to target proteins involved in these processes.

Case Studies

One notable study involved the synthesis and evaluation of various benzothiazole derivatives for their antimicrobial and anticancer activities. The researchers found that modifications to the benzothiazole core significantly impacted the biological efficacy of the compounds. Specifically, the introduction of methoxy groups at specific positions enhanced both antibacterial and anticancer activities.

Study Highlights:

- Synthesis Method : The compounds were synthesized using a one-pot multicomponent reaction.

- Evaluation : The synthesized derivatives were screened against multiple bacterial strains and cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.